molecular formula C15H11IN2OS2 B11546216 N-[(E)-(5-iodofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine

N-[(E)-(5-iodofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B11546216
M. Wt: 426.3 g/mol
InChI Key: VGAQLFTUVZXDDQ-UHFFFAOYSA-N
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Description

(E)-1-(5-IODOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is a complex organic compound with a unique structure that combines an iodofuran ring, a benzothiazole moiety, and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-IODOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. The key steps include the iodination of furan, the formation of the benzothiazole ring, and the introduction of the prop-2-en-1-ylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-IODOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The iodofuran ring can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-1-(5-IODOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(5-IODOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(5-IODOFURAN-2-YL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11IN2OS2

Molecular Weight

426.3 g/mol

IUPAC Name

1-(5-iodofuran-2-yl)-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)methanimine

InChI

InChI=1S/C15H11IN2OS2/c1-2-7-20-15-18-12-5-3-10(8-13(12)21-15)17-9-11-4-6-14(16)19-11/h2-6,8-9H,1,7H2

InChI Key

VGAQLFTUVZXDDQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=C(O3)I

Origin of Product

United States

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